3-Methyl-1-[(oxolan-2-yl)methyl]-3-[1-(pyridin-2-yl)azetidin-3-yl]urea
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Overview
Description
3-Methyl-1-[(oxolan-2-yl)methyl]-3-[1-(pyridin-2-yl)azetidin-3-yl]urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azetidine ring, a pyridine ring, and an oxolane ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[(oxolan-2-yl)methyl]-3-[1-(pyridin-2-yl)azetidin-3-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the azetidine intermediate.
Attachment of the Oxolane Ring: The oxolane ring is attached via a nucleophilic addition reaction, where an oxolane derivative reacts with the intermediate compound.
Final Urea Formation: The final step involves the formation of the urea group through a reaction with an isocyanate derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[(oxolan-2-yl)methyl]-3-[1-(pyridin-2-yl)azetidin-3-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-Methyl-1-[(oxolan-2-yl)methyl]-3-[1-(pyridin-2-yl)azetidin-3-yl]urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-[(oxolan-2-yl)methyl]-3-[1-(pyridin-2-yl)azetidin-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-[(oxolan-2-yl)methyl]-3-[1-(pyridin-3-yl)azetidin-3-yl]urea
- 3-Methyl-1-[(oxolan-2-yl)methyl]-3-[1-(pyridin-4-yl)azetidin-3-yl]urea
Uniqueness
3-Methyl-1-[(oxolan-2-yl)methyl]-3-[1-(pyridin-2-yl)azetidin-3-yl]urea is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H22N4O2 |
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Molecular Weight |
290.36 g/mol |
IUPAC Name |
1-methyl-3-(oxolan-2-ylmethyl)-1-(1-pyridin-2-ylazetidin-3-yl)urea |
InChI |
InChI=1S/C15H22N4O2/c1-18(15(20)17-9-13-5-4-8-21-13)12-10-19(11-12)14-6-2-3-7-16-14/h2-3,6-7,12-13H,4-5,8-11H2,1H3,(H,17,20) |
InChI Key |
JWSPSUXKCSXBAC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)NCC3CCCO3 |
Origin of Product |
United States |
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